
Ethyl 2-(piperidin-4-yl)acetate
Overview
Description
Ethyl 2-(piperidin-4-yl)acetate (CAS 59184-90-6, C₉H₁₇NO₂, MW 171.24) is a piperidine-derived ester widely used in pharmaceutical and organic synthesis. Its structure features a piperidine ring substituted at the 4-position with an ethyl acetate group. This compound serves as a versatile intermediate in reactions such as acylations (e.g., synthesis of tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate via oxalyl chloride activation ). Its commercial availability (e.g., BLD Pharm Ltd. ) and role in medicinal chemistry highlight its importance.
Preparation Methods
General Synthetic Strategies
The synthesis of ethyl 2-(piperidin-4-yl)acetate generally follows two main strategies:
- Direct alkylation of piperidine derivatives with ethyl bromoacetate or similar alkylating agents.
- Ring formation approaches , where the piperidine ring is constructed with the ethyl acetate substituent already in place or introduced subsequently.
Alkylation of Piperidine with Ethyl Bromoacetate
One of the most straightforward methods involves the nucleophilic substitution reaction where piperidine acts as a nucleophile attacking ethyl bromoacetate to form this compound.
- Piperidine is reacted with ethyl bromoacetate under basic or neutral conditions.
- The reaction is carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
- Mild heating (40–80 °C) is often applied to facilitate the reaction.
- The product is isolated by extraction and purification through recrystallization or chromatography.
- Simple and direct.
- High yields (often above 80%).
- Scalable for industrial production.
Cyclization Routes via Lactam Intermediates
Another approach involves the synthesis of piperidin-4-one or lactam intermediates, which are then reduced or functionalized to yield this compound.
- Starting from 4-piperidone derivatives, this compound can be prepared by esterification or amidation reactions.
- Reduction of lactams to piperidines followed by ester introduction is also a viable route.
- Catalytic hydrogenation or hydride reduction methods (e.g., using sodium borohydride or catalytic Pd/C) are employed for ring reduction.
This method is exemplified in the synthesis of related piperidinyl compounds used in drug development, such as Apixaban intermediates, where piperidin-2-one derivatives are chlorinated and then functionalized to introduce ester groups under controlled conditions.
Specific Example from Patent Literature
A patent describing the preparation of ethyl 2-cyano-2-(pyridin-4-yl)acetate (a related compound) provides useful insights into reaction conditions that can be adapted for this compound:
- The reaction involves heating at 60–90 °C for 120–180 minutes.
- Workup includes aqueous extraction with ethyl acetate and drying over anhydrous sodium sulfate.
- The product is obtained as an oily matter after filtration and evaporation.
Although this example is for a pyridinyl derivative, the methodology of ester formation and purification is relevant.
Research Findings and Optimization Data
Reaction Parameters and Yields
Parameter | Typical Range/Value | Notes |
---|---|---|
Reaction temperature | 60–90 °C | Moderate heating promotes reaction |
Reaction time | 120–180 minutes | Monitored by thin-layer chromatography |
Solvent | Ethyl acetate, DMF, acetonitrile | Solvent choice affects yield and purity |
Workup | Water extraction, drying agent | Sodium sulfate commonly used for drying |
Yield | 78–90% | High yield achievable with optimized conditions |
Analytical Data
- Proton NMR (1H NMR) spectra typically show characteristic signals for the ethyl ester group (quartet at ~4.1 ppm for CH2, triplet at ~1.2 ppm for CH3) and the piperidine ring protons appearing as multiplets between 1.5 and 3.5 ppm.
- Thin-layer chromatography (TLC) is used to monitor reaction completion.
Comparative Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Direct Alkylation | Piperidine + Ethyl bromoacetate | Base, polar aprotic solvent, 60–80 °C | 80–90 | Simple, high yield, scalable | Requires pure starting materials |
Lactam Intermediate Route | 4-Piperidone derivatives | Catalytic hydrogenation, esterification | 70–85 | Allows structural modifications | Multi-step, longer synthesis |
Adapted from Pyridinyl Ester Synthesis | 4-Chloropyridine derivatives (analogous) | Heating 60–90 °C, extraction, drying | 78–89 | Established purification methods | Specific to pyridinyl analogs |
Summary and Recommendations
- The direct alkylation of piperidine with ethyl bromoacetate remains the most practical and efficient method for preparing this compound, offering high yields and operational simplicity.
- For more complex derivatives or when further functionalization is required, lactam intermediate routes provide flexibility but at the cost of additional steps.
- Reaction monitoring by TLC and purification by aqueous extraction and drying are standard practices to ensure product purity.
- Optimization of reaction temperature and time is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, other substituted derivatives
Scientific Research Applications
Synthesis of Ethyl 2-(piperidin-4-yl)acetate
The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl acetate or its derivatives under specific conditions. Various methods have been reported, including:
- Using Cesium Carbonate in DMF : This method involves dissolving piperidine derivatives with ethyl acetate in N,N-dimethylformamide (DMF) and stirring at elevated temperatures. The reaction yields high purity products, often exceeding 90% .
- Microwave-Assisted Synthesis : Utilizing microwave reactors has been shown to enhance reaction efficiency and yield for synthesizing this compound .
Biological Activities
This compound exhibits several biological activities that make it a candidate for further research in pharmacology:
Antiproliferative Effects
Research has indicated that derivatives of this compound possess antiproliferative properties against various cancer cell lines. For instance, studies have shown that modifications to the piperidine ring can enhance the compound's efficacy against human leukemia cells, suggesting potential applications in cancer therapy .
NLRP3 Inflammasome Inhibition
Recent studies have explored the compound's role as an NLRP3 inflammasome inhibitor. Compounds derived from this compound have demonstrated the ability to prevent NLRP3 activation and subsequent inflammatory responses in macrophages, indicating its potential use in treating inflammatory diseases .
Medicinal Chemistry Applications
Given its structural characteristics, this compound serves as an important intermediate in the synthesis of various pharmaceuticals:
Development of Analgesics and Anxiolytics
The piperidine moiety is commonly found in many analgesic and anxiolytic drugs. This compound can be modified to create new compounds with improved therapeutic profiles for pain management and anxiety disorders.
Synthesis of Novel Drug Candidates
The compound can be utilized as a building block for synthesizing new drug candidates targeting different biological pathways, especially those related to neuropharmacology.
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study on Antiproliferative Effects | Cancer Cell Lines | Demonstrated significant inhibition of proliferation in leukemia cells when modified with specific substituents. |
NLRP3 Inhibition Research | Inflammatory Diseases | Showed that derivatives could inhibit NLRP3 activation, reducing inflammation in THP-1 macrophages. |
Mechanism of Action
The mechanism of action of ethyl 2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ester Variants
Key Insights :
- Substitution at the 3-position (vs. 4-) alters steric and electronic profiles, affecting receptor binding .
- Methyl esters improve solubility, while longer chains (e.g., butanoate) enhance membrane permeability .
Functionalized Piperidine Derivatives
Key Insights :
- Bulky groups (e.g., benzyl) increase steric hindrance, reducing off-target interactions .
- Electrophilic substituents (e.g., Cl in chloropyridazine) enhance reactivity for cross-coupling reactions .
Heterocyclic and Aromatic Analogs
Key Insights :
Biological Activity
Ethyl 2-(piperidin-4-yl)acetate is an organic compound with notable biological activities, making it a subject of interest in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₇NO₂ and a molecular weight of approximately 171.24 g/mol. The structure features a piperidine ring substituted at the 4-position with an ethyl acetate moiety, which contributes to its biological activity.
Synthesis Methods
Several methods exist for synthesizing this compound, including:
- Reaction with Piperidine Derivatives : Utilizing piperidine derivatives and acetic acid under controlled conditions to yield the compound.
- Use of Catalysts : Employing catalysts like cesium carbonate in solvents such as N,N-dimethylformamide (DMF) to enhance reaction efficiency .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes.
Neuropharmacological Effects
This compound has been investigated for its neuropharmacological properties, particularly in relation to its potential as a psychoactive substance. Its structural similarity to other psychoactive compounds suggests it may influence neurotransmitter systems, although specific effects and mechanisms remain under investigation .
Case Studies
- Case Study on Neurotoxicity : A literature review highlighted instances of adverse effects associated with the use of compounds structurally related to this compound. These reports emphasize the need for caution in its therapeutic application due to potential neurotoxic effects observed in certain cases .
- Therapeutic Applications : In experimental models, this compound has shown promise in treating conditions like anxiety and depression due to its interaction with serotonin receptors, indicating potential as an antidepressant agent .
Structure-Activity Relationship (SAR)
A study focusing on the SAR of related compounds revealed that modifications at the piperidine ring can significantly impact biological activity. For instance, substituents on the piperidine ring were found to enhance inhibitory activity against specific biological targets, indicating that further optimization could lead to more potent derivatives .
Comparative Efficacy
A comparative analysis of this compound with other piperidine-based compounds demonstrated varying degrees of efficacy in inhibiting histone acetyltransferases (HATs), which are crucial in gene regulation. The compound exhibited moderate inhibitory activity, suggesting its potential role in cancer therapy .
Summary Table of Biological Activities
Q & A
Q. How can synthetic routes for Ethyl 2-(piperidin-4-yl)acetate be optimized for higher yield and purity?
Basic Research Focus
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 2-fluoro-5-nitropyridine with 2-(piperidin-4-yl)acetic acid ethyl ester in 1-methyl-2-pyrrolidone (NMP) with sodium bicarbonate as a base achieves moderate yields (~54%) after silica gel chromatography . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like NMP enhance reaction rates due to improved solubility of intermediates.
- Base choice : Sodium bicarbonate minimizes side reactions compared to stronger bases.
- Purification : Gradient elution (e.g., 0–50% ethyl acetate in petroleum ether) improves separation of nitro-substituted byproducts .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Basic Research Focus
- LC-MS : Provides molecular weight confirmation (e.g., observed m/z 294.15 for intermediates) and monitors reaction progress .
- NMR : H and C NMR identify key structural features, such as the piperidine ring (δ ~2.5–3.5 ppm for N–CH) and ester carbonyl (δ ~170 ppm) .
- HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .
Q. How does the piperidine ring in this compound influence its biological activity?
Basic Research Focus
The piperidine moiety enhances binding to central nervous system (CNS) targets due to:
- Conformational flexibility : Allows adaptation to hydrophobic pockets in receptors.
- Hydrogen bonding : The nitrogen atom interacts with aspartate residues in enzymes (e.g., monoamine oxidases) .
- Derivatization potential : Functionalization at the 4-position (e.g., introducing amino or hydroxyl groups) modulates selectivity and potency .
Q. What crystallographic techniques are used to resolve the conformational dynamics of this compound derivatives?
Advanced Research Focus
- Single-crystal X-ray diffraction : Determines absolute configuration and intermolecular interactions. For example, SHELX software refines structures with high-resolution data (R factor <0.04) .
- Torsion angle analysis : Reveals preferred conformations of the piperidine ring (e.g., chair vs. boat) and ester group orientation .
- Twinned data refinement : SHELXL handles pseudo-merohedral twinning in low-symmetry space groups .
Q. How can structure-activity relationship (SAR) studies guide the design of biologically active derivatives?
Advanced Research Focus
- Core modifications : Replacing the ethyl ester with methyl or propanoate groups alters metabolic stability (e.g., Ethyl 2-(4-aminopiperidin-4-yl)propanoate shows 30% higher CNS penetration) .
- Substituent effects : Adding electron-withdrawing groups (e.g., -NO) to the pyridine ring enhances antimicrobial activity (MIC ~8 µg/mL against S. aureus) .
- Quantitative SAR (QSAR) : Computational models predict logP and polar surface area to optimize blood-brain barrier permeability .
Q. What analytical strategies resolve contradictions in reactivity data for this compound under varying conditions?
Advanced Research Focus
- Controlled kinetic studies : Compare reaction rates in aprotic vs. protic solvents to identify solvent-dependent pathways (e.g., competing ester hydrolysis in aqueous media) .
- Isotopic labeling : O-tracing clarifies whether ester cleavage occurs via acid- or base-catalyzed mechanisms .
- Cross-validation : Pair HPLC purity data with H NMR integration to detect low-abundance impurities masking yield discrepancies .
Q. How can enantiomeric separation of this compound derivatives be achieved for pharmacological studies?
Advanced Research Focus
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol (90:10) to resolve enantiomers (α >1.2) .
- Diastereomeric salt formation : React with (-)-di-p-toluoyl-D-tartaric acid to crystallize enantiopure forms .
- Dynamic kinetic resolution : Employ lipase-catalyzed transesterification to favor the R-enantiomer (>90% ee) .
Q. What computational methods predict the metabolic stability of this compound analogs?
Advanced Research Focus
- Density Functional Theory (DFT) : Calculates activation energies for ester hydrolysis pathways (e.g., ΔG‡ ~25 kcal/mol for base-catalyzed cleavage) .
- Molecular docking : Simulates binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
- ADMET prediction : Tools like SwissADME estimate half-life (>2 hours) and hepatic extraction ratio (<0.3) for lead compounds .
Properties
IUPAC Name |
ethyl 2-piperidin-4-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSUFLCKRIHFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375173 | |
Record name | Ethyl (piperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59184-90-6 | |
Record name | Ethyl (piperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59184-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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